N-Benzylnicotinamide
Overview
Description
N-Benzylnicotinamide is a chemical compound with the molecular formula C₁₃H₁₂N₂O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its role as a model compound for studying the enzymatic cofactors nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These cofactors are crucial in various biochemical reactions, particularly those involving oxidation and reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylnicotinamide can be synthesized through the reaction of nicotinic acid with benzylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. One common method involves heating nicotinic acid and benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Benzylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzyl-1,4-dihydronicotinamide.
Reduction: It can be reduced to form N-benzyl-1,4-dihydronicotinamide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides
Major Products Formed:
Oxidation: N-benzyl-1,4-dihydronicotinamide.
Reduction: N-benzyl-1,4-dihydronicotinamide.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
N-Benzylnicotinamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of NAD⁺ and NADP⁺ in biochemical reactions.
Biology: It helps in understanding the role of nicotinamide derivatives in cellular metabolism and enzymatic reactions.
Medicine: It is used in research related to vitamin B3 metabolism and its effects on human health.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
N-Benzylnicotinamide exerts its effects by mimicking the behavior of NAD⁺ and NADP⁺. These cofactors participate in redox reactions by acting as electron donors or acceptors. The amide group in this compound plays a crucial role in these reactions by facilitating the transfer of electrons. The compound’s structure allows it to interact with various enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Nicotinamide: A precursor to NAD⁺ and NADP⁺, involved in similar biochemical reactions.
N-Benzyl-1,4-dihydronicotinamide: A reduced form of N-Benzylnicotinamide, used as a model for NADH and NADPH.
Nicotinic Acid: Another form of vitamin B3, involved in the synthesis of NAD⁺ and NADP⁺
Uniqueness: this compound is unique due to its structural similarity to NAD⁺ and NADP⁺, making it an excellent model compound for studying these cofactors. Its ability to undergo various chemical reactions also makes it versatile for research in different fields .
Properties
IUPAC Name |
N-benzylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAOUYONZMRJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062476 | |
Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-55-1, 1322-50-5 | |
Record name | N-Benzylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl nicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59992 | |
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Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BENZYLNICOTINAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL NICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1W0213QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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